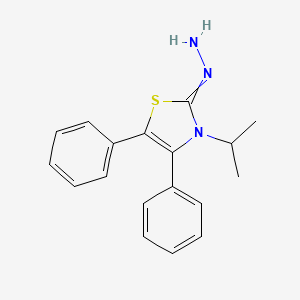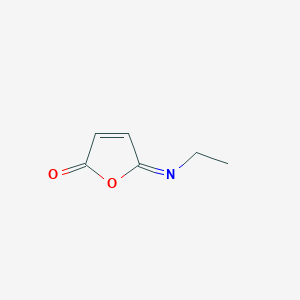![molecular formula C15H10N2 B14477371 3H-Pyrrolo[2,3-c]acridine CAS No. 68342-12-1](/img/structure/B14477371.png)
3H-Pyrrolo[2,3-c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrolo[2,3-c]acridine is a heterocyclic compound that belongs to the class of acridines It is characterized by a fused ring system that includes both pyrrole and acridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-c]acridine typically involves the cyclization of appropriate precursors. One common method includes the diazotization of 3-aminoacridine followed by a reaction with methylacetoacetate to yield ethyl pyruvate 3-acridinylhydrazone. This intermediate undergoes further cyclization to form the desired this compound .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis. This approach employs silica sulfuric acid as a heterogeneous catalyst under microwave irradiation, which offers advantages such as milder reaction conditions, higher yields, and shorter reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrrolo[2,3-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .
Applications De Recherche Scientifique
3H-Pyrrolo[2,3-c]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: Due to its ability to intercalate into DNA, it is being explored for its potential use in cancer therapy.
Industry: It is used in the development of dyes and pigments due to its fluorescent properties
Mécanisme D'action
The mechanism of action of 3H-Pyrrolo[2,3-c]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
3H-Pyrrolo[2,3-c]quinoline: Similar in structure but contains a quinoline moiety instead of an acridine moiety.
Pyrrolo[2,3,4-kl]acridine: Another derivative with different substitution patterns.
Uniqueness: 3H-Pyrrolo[2,3-c]acridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in both medicinal and industrial applications .
Propriétés
Numéro CAS |
68342-12-1 |
|---|---|
Formule moléculaire |
C15H10N2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
11H-pyrrolo[2,3-c]acridine |
InChI |
InChI=1S/C15H10N2/c1-2-4-13-10(3-1)9-11-5-6-14-12(7-8-16-14)15(11)17-13/h1-9,17H |
Clé InChI |
LDHHTMDJCGYVJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC4=NC=CC4=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






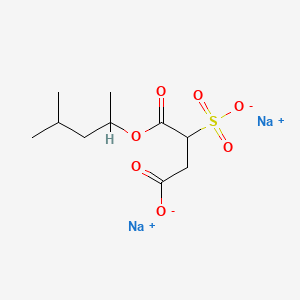
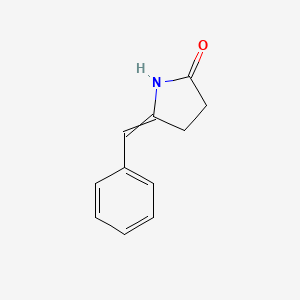
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
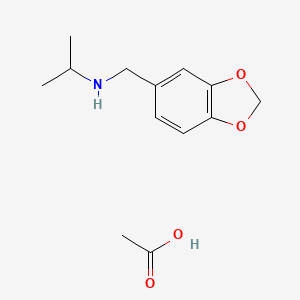
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
